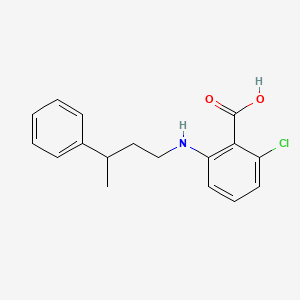![molecular formula C15H24N2O B7570575 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570575.png)
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine, also known as MPEP, is a compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction. In
作用机制
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine acts as a selective antagonist of the mGluR5 subtype, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine modulates the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of mood, anxiety, and addiction.
Biochemical and Physiological Effects:
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine has been shown to modulate the activity of mGluR5 in various brain regions, including the amygdala, hippocampus, and prefrontal cortex. By modulating the activity of these brain regions, 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine has been shown to have anxiolytic, antidepressant, and anti-addictive effects in preclinical studies.
实验室实验的优点和局限性
One of the major advantages of using 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine in lab experiments is its selectivity for the mGluR5 subtype. This allows researchers to specifically target this receptor subtype without affecting other receptors. However, one of the limitations of using 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine. One potential direction is to explore its potential therapeutic applications in other neurological disorders, such as schizophrenia and Alzheimer's disease. Another potential direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical trials. Additionally, researchers can explore the potential of combination therapy with 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine and other drugs to enhance its therapeutic effects.
合成方法
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine can be synthesized using a multi-step reaction sequence starting from 4-methoxybenzyl chloride and piperidine. The synthesis involves the conversion of 4-methoxybenzyl chloride to 4-methoxybenzyl alcohol, which is then reacted with piperidine to form the corresponding piperidine derivative. This derivative is then treated with ethyl bromoacetate to form the final product, 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine.
科学研究应用
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction. It has been shown to modulate the activity of metabotropic glutamate receptors (mGluRs), which are involved in the regulation of synaptic plasticity and neuronal excitability. 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine acts as a selective antagonist of the mGluR5 subtype, which has been implicated in the pathophysiology of various neurological disorders.
属性
IUPAC Name |
1-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12(16)14-7-9-17(10-8-14)11-13-3-5-15(18-2)6-4-13/h3-6,12,14H,7-11,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZHVVLUWPTVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CC2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570509.png)

![[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B7570534.png)
![1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570542.png)


![[4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7570568.png)
![4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid](/img/structure/B7570585.png)



